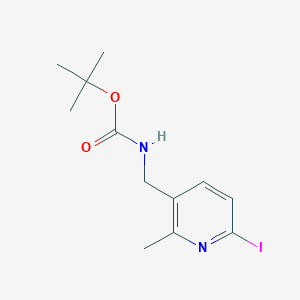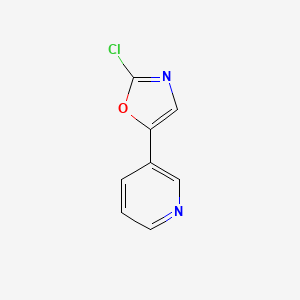![molecular formula C8H5F2NOS B13004278 7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)
7-(Difluoromethoxy)benzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethoxy)benzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring, with a difluoromethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzo[d]isothiazole precursor with difluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of 7-(Difluoromethoxy)benzo[d]isothiazole may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and reaction time, as well as employing continuous flow techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Difluoromethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and Selectfluor.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the benzene or isothiazole rings.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an allosteric modulator of receptor function.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazole: Lacks the difluoromethoxy group but shares the core structure.
Benz[c]isothiazole: An isomeric form with different positioning of the sulfur and nitrogen atoms.
Benzo[d]imidazo[2,1-b]thiazole: Contains an additional nitrogen atom in the ring structure.
Uniqueness: 7-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding interactions, making it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C8H5F2NOS |
|---|---|
Molekulargewicht |
201.20 g/mol |
IUPAC-Name |
7-(difluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NOS/c9-8(10)12-6-3-1-2-5-4-11-13-7(5)6/h1-4,8H |
InChI-Schlüssel |
IZJYFVGCYACGQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


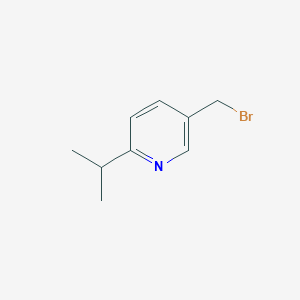
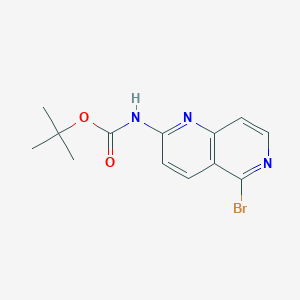



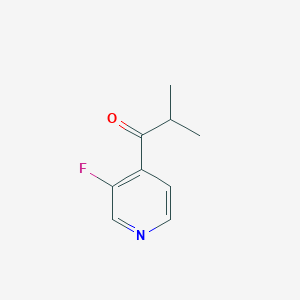
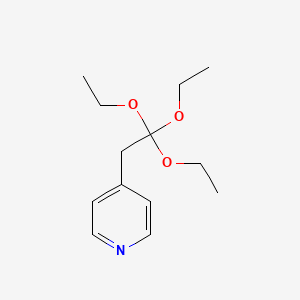
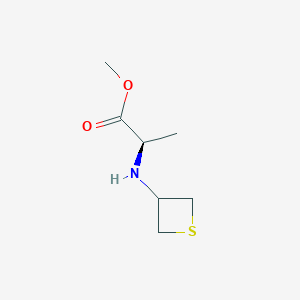
![tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13004257.png)

![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13004273.png)
